![molecular formula C20H27ClN2O3 B5012813 3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide](/img/structure/B5012813.png)
3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide
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Overview
Description
3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide, also known as CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications.
Mechanism of Action
3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. This results in an increase in the levels of GABA, which can lead to the suppression of seizures and reduction of addictive behaviors. Additionally, this compound has been shown to enhance the release of dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of addiction and ADHD.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of GABA, an inhibitory neurotransmitter, and enhances the release of dopamine, a neurotransmitter involved in reward and motivation. These effects may contribute to its potential therapeutic applications in the treatment of addiction, epilepsy, and ADHD.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide is its potent inhibitory activity against GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of this compound is its relatively short half-life, which may make it difficult to use in long-term studies.
Future Directions
There are a number of potential future directions for research on 3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide. One area of interest is its potential therapeutic applications in the treatment of addiction, epilepsy, and ADHD. Additionally, further studies could investigate the effects of this compound on other neurotransmitter systems in the brain, as well as its potential for use in combination with other drugs. Finally, research could focus on developing new and improved synthetic methods for the production of this compound.
Synthesis Methods
3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide can be synthesized through a multistep process involving the reaction of 4-amino-3-chlorobenzoic acid with cyclopentylmagnesium bromide, followed by acylation with propionyl chloride and subsequent reaction with 4-piperidinol. The final product is then purified through recrystallization.
Scientific Research Applications
3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and attention deficit hyperactivity disorder (ADHD). It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can lead to the suppression of seizures and reduction of addictive behaviors.
properties
IUPAC Name |
3-chloro-N-cyclopentyl-4-(1-propanoylpiperidin-4-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O3/c1-2-19(24)23-11-9-16(10-12-23)26-18-8-7-14(13-17(18)21)20(25)22-15-5-3-4-6-15/h7-8,13,15-16H,2-6,9-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMHFOGMCUYQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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